Benzimidazolide

Descripción

Structure

3D Structure

Propiedades

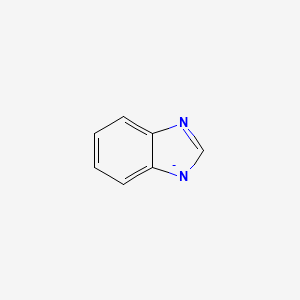

Fórmula molecular |

C7H5N2- |

|---|---|

Peso molecular |

117.13 g/mol |

Nombre IUPAC |

benzimidazol-1-ide |

InChI |

InChI=1S/C7H5N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/q-1 |

Clave InChI |

KLTWGRFNJPLFDA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)[N-]C=N2 |

SMILES canónico |

C1=CC=C2C(=C1)[N-]C=N2 |

Origen del producto |

United States |

Foundational & Exploratory

The Benzimidazolide Core: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Structure, Properties, Synthesis, and Biological Significance of a Privileged Scaffold

Introduction

The benzimidazolide core, the anionic form of benzimidazole (B57391), represents a cornerstone in medicinal chemistry and drug development. This bicyclic heterocyclic system, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a "privileged scaffold." This designation stems from its remarkable ability to bind to a diverse array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the this compound core, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into its fundamental structure and properties, detail common synthetic and characterization methodologies, and explore its significant role in modulating key signaling pathways.

Core Structure and Physicochemical Properties

The this compound anion is formed by the deprotonation of the N-H group of the imidazole ring of benzimidazole. This seemingly simple structural change has profound implications for its chemical reactivity and biological interactions. The negative charge is delocalized across the imidazole ring, influencing its ability to act as a nucleophile and a ligand for metal ions.

Physicochemical Data of Benzimidazole and Representative Derivatives

The following table summarizes key physicochemical properties of the parent benzimidazole and some of its illustrative derivatives. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| Benzimidazole | C₇H₆N₂ | 118.14 | 170-172 | 5.5 | 2 g/L in water at 20°C; Freely soluble in alcohol.[1] |

| 2-Methylbenzimidazole | C₈H₈N₂ | 132.16 | 176-178 | 6.2 | Sparingly soluble in water. |

| 2-Phenylbenzimidazole | C₁₃H₁₀N₂ | 194.23 | 297-299 | 5.2 | Practically insoluble in water. |

| 5-Nitrobenzimidazole | C₇H₅N₃O₂ | 163.13 | 209-211 | 3.4 | Slightly soluble in water. |

| Albendazole | C₁₂H₁₅N₃O₂S | 265.33 | 208-210 | 3.7 | Practically insoluble in water. |

| Mebendazole | C₁₆H₁₃N₃O₃ | 295.29 | 288.5 | 4.7 | Practically insoluble in water. |

| 3-((3-methyl-1H-benzimidazol-3-ium-2-yl)sulfanyl)propan-1-amine | C₁₁H₁₅N₃S | 225.33 | 180 | Not Available | Not Available |

Synthesis and Characterization of the this compound Core

The synthesis of benzimidazole derivatives, the precursors to benzimidazolides, is a well-established area of organic chemistry. The most prevalent method involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of 2-substituted benzimidazoles.

References

The Benzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole (B57391) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its discovery in the late 19th century and the subsequent elucidation of its biological significance, notably as a core component of vitamin B12, catalyzed extensive research into its therapeutic potential. This has led to the development of blockbuster drugs across multiple classes, including anthelmintics, proton pump inhibitors, and a diverse range of other pharmacological agents. This technical guide provides a comprehensive overview of the history, key discoveries, and seminal experimental work that established benzimidazole as a privileged scaffold in drug development. It details foundational synthetic methodologies, mechanisms of action, and quantitative biological data, offering a valuable resource for professionals in the field.

A Historical Overview: From First Synthesis to Biological Significance

The journey of benzimidazole began in 1872 with the first synthesis of a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, by Hobrecker.[1] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide with tin and hydrochloric acid, followed by a dehydration step.[1] A few years later, an alternative synthesis was reported by Ladenburg and Wundt, who prepared the same compound by refluxing 3,4-diaminotoluene (B134574) with acetic acid.[2]

A pivotal moment in the history of benzimidazole was the discovery in the 1950s that the 5,6-dimethylbenzimidazole (B1208971) moiety is an integral part of the structure of vitamin B12.[3] This finding illuminated the biological relevance of this heterocyclic system and spurred significant interest in its potential as a pharmacophore. The decades that followed saw the development of more versatile synthetic methods, such as the Phillips-Ladenburg and Weidenhagen reactions, which became fundamental in the synthesis of a vast array of benzimidazole derivatives.[1]

The therapeutic potential of benzimidazoles was first realized with the discovery of the anthelmintic properties of thiabendazole (B1682256) in 1961 by Brown and his team.[4] This breakthrough paved the way for the development of a new class of broad-spectrum anthelmintics. Subsequent research led to the discovery of other highly successful benzimidazole-based drugs, including the anthelmintics mebendazole (B1676124) and albendazole (B1665689), and the revolutionary proton pump inhibitors, such as omeprazole (B731).[4][5][6]

Foundational Synthetic Methodologies

The synthesis of the benzimidazole core is versatile, with several established methods. The choice of method often depends on the desired substitution pattern.

Phillips-Ladenburg Synthesis

This classical method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid.

Experimental Protocol (General):

-

An o-phenylenediamine derivative and a carboxylic acid are mixed in a suitable solvent.

-

A mineral acid (e.g., 4N HCl) is added as a condensing agent.

-

The mixture is heated to facilitate condensation and cyclization.

-

Upon completion of the reaction, the mixture is cooled and neutralized to precipitate the benzimidazole product.

-

The crude product is collected by filtration, washed, and purified by recrystallization.

Logical Workflow of Phillips-Ladenburg Synthesis

Weidenhagen Synthesis

The Weidenhagen synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation.

Experimental Protocol (General):

-

An o-phenylenediamine derivative and an aldehyde are dissolved in a suitable solvent (e.g., ethanol).

-

The mixture is stirred at room temperature or heated to facilitate the formation of a Schiff base intermediate.

-

An oxidizing agent is added to promote the cyclization and aromatization to the benzimidazole ring.

-

The product is isolated and purified.

Logical Workflow of Weidenhagen Synthesis

Key Therapeutic Classes and their Discovery

Anthelmintic Benzimidazoles

The discovery of thiabendazole in 1961 marked the beginning of the era of modern anthelmintics.[4] This led to the development of a series of benzimidazole carbamates with broad-spectrum activity.

Mechanism of Action: The primary mechanism of action for most anthelmintic benzimidazoles is the inhibition of tubulin polymerization in helminth cells.[5] By binding to the β-tubulin subunit, these drugs disrupt the formation of microtubules, leading to impaired glucose uptake, depletion of glycogen (B147801) stores, and ultimately, parasite death.[5]

Key Drugs and their Discovery:

-

Mebendazole: Developed by Janssen Pharmaceutica and introduced in 1971, mebendazole became a widely used treatment for various intestinal worm infections.[5]

-

Albendazole: Discovered in 1972 at SmithKline Animal Health Laboratories, albendazole was patented in 1975 and approved for human use in 1982.[7] It is distinguished by its broad spectrum of activity against nematodes, cestodes, and trematodes.[7]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), GTP (1 mM), glycerol (B35011) (15%), and a fluorescent reporter in General Tubulin Buffer.

-

Prepare 10x stock solutions of the test benzimidazole compound, a known inhibitor (e.g., nocodazole), a polymerization enhancer (e.g., paclitaxel), and a vehicle control (e.g., DMSO).

-

-

Assay Procedure:

-

Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the fluorescence intensity over time at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum fluorescence intensity.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

Workflow for Tubulin Polymerization Inhibition Assay

Quantitative Data: Comparative Efficacy of Albendazole and Mebendazole

| Helminth Species | Drug Regimen | Cure Rate (%)[8][9][10] | Egg Reduction Rate (%)[8][9] |

| Ascaris lumbricoides | Albendazole (400 mg, single dose) | 100 | 100 |

| Mebendazole (500 mg, single dose) | 100 | 100 | |

| Hookworm | Albendazole (400 mg, single dose) | 84.3 | 96.0 |

| Mebendazole (500 mg, single dose) | 30.2 | 70.4 | |

| Trichuris trichiura | Albendazole (400 mg, single dose) | 67.4 | 87.0 |

| Mebendazole (500 mg, single dose) | 70.3 | 89.9 |

Proton Pump Inhibitors (PPIs)

The development of omeprazole in 1979 by Swedish pharmaceutical company Hässle (a part of Astra AB) revolutionized the treatment of acid-related disorders.[11] Omeprazole was the first in a new class of drugs, the proton pump inhibitors, that provided more profound and long-lasting acid suppression than the previously available H2-receptor antagonists.[6][11]

Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the parietal cells in the stomach.[12] The activated form, a sulfenamide, covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.[12]

Key Drugs and their Discovery:

-

Omeprazole: The first PPI, launched in 1988.[6]

-

Lansoprazole: The second PPI to be marketed, launched in 1991.[6]

-

Pantoprazole: Another widely used PPI.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

-

Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from porcine or rabbit gastric mucosa through differential and density-gradient centrifugation.

-

Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and KCl.

-

Reaction Mixture: In a 96-well plate, combine the enzyme preparation, assay buffer, and the test benzimidazole compound at various concentrations. Pre-incubate the mixture.

-

Initiation: Start the reaction by adding ATP.

-

Measurement: Determine the amount of inorganic phosphate (B84403) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: Calculate the percentage of inhibition of H+/K+-ATPase activity for each compound concentration and determine the IC50 value.

Mechanism of Action of Proton Pump Inhibitors

Quantitative Data: Physicochemical Properties of Common PPIs

| Property | Omeprazole[13] | Lansoprazole | Pantoprazole[14] |

| Molecular Weight ( g/mol ) | 345.42 | 369.36 | 383.4 |

| pKa | ~4.0 and 8.8 | ~4.1 and 9.0 | ~3.9 and 8.2 |

| Solubility | Freely soluble in ethanol (B145695) and methanol; very slightly soluble in water | Soluble in dimethylformamide; sparingly soluble in ethanol; practically insoluble in water | Freely soluble in methanol; soluble in ethanol; practically insoluble in n-hexane |

Other Therapeutic Areas

The versatility of the benzimidazole scaffold has led to its exploration in numerous other therapeutic areas.

-

Anti-inflammatory Activity: Some benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15]

-

Anticancer Activity: A growing body of research has demonstrated the potential of benzimidazole derivatives as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.

-

Cannabinoid Receptor Modulation: Certain benzimidazole derivatives have been found to interact with cannabinoid receptors, suggesting potential applications in pain management and other neurological disorders.[15]

Quantitative Data: In Vitro Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM)[6][16] |

| Benzimidazole Derivative 1 | HCT-116 (Colon Cancer) | 28.5 |

| Benzimidazole Derivative 2 | HCT-116 (Colon Cancer) | 16.2 |

| Benzimidazole Derivative 4 | MCF-7 (Breast Cancer) | 8.86 |

| Benzimidazole-triazole hybrid 5a | HepG-2 (Liver Cancer) | ~3.87 - 8.34 |

| Benzimidazole-triazole hybrid 6g | HeLa (Cervical Cancer) | ~3.34 - 10.92 |

| Benzimidazolone-coumarin hybrid 12b | HeLa (Cervical Cancer) | 10.6 |

Signaling Pathway: Cannabinoid Receptor (CB1/CB2) Activation

Certain benzimidazole derivatives can act as agonists or antagonists at cannabinoid receptors, thereby modulating downstream signaling cascades.

Cannabinoid Receptor Signaling Pathway

Conclusion

From its humble beginnings in the late 19th century, the benzimidazole scaffold has evolved into one of the most important and versatile platforms in medicinal chemistry. The discovery of its role in vitamin B12 provided the initial impetus for exploring its biological activity, leading to the development of life-changing drugs for the treatment of parasitic infections and acid-related diseases. The ongoing research into the anticancer, anti-inflammatory, and other therapeutic properties of benzimidazole derivatives ensures that this remarkable heterocyclic system will continue to be a source of new and innovative medicines for years to come. This guide has provided a technical overview of the key historical milestones, synthetic methodologies, and biological data that have cemented the legacy of benzimidazole in drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. plantarchives.org [plantarchives.org]

- 4. benchchem.com [benchchem.com]

- 5. israelpharm.com [israelpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparative study on the efficacy of albendazole and mebendazole in the treatment of ascariasis, hookworm infection and trichuriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of Single-Dose and Triple-Dose Albendazole and Mebendazole against Soil-Transmitted Helminths and Taenia spp.: A Randomized Controlled Trial | PLOS One [journals.plos.org]

- 10. Comparison of Albendazole and Mebendazole on Soil-Transmitted Helminth Infections among School-Aged Children | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 11. Inhibition of partially purified K+/H+-ATPase from guinea-pig isolated and enriched parietal cells by substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of the 5,6-dimethylbenzimidazole moiety of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fundamental Chemistry of the Benzimidazole Ring: A Technical Guide for Researchers

An in-depth exploration of the core chemical principles, synthesis, and biological significance of the benzimidazole (B57391) scaffold, tailored for researchers, scientists, and drug development professionals.

The benzimidazole ring system, a bicyclic heterocycle consisting of a fused benzene (B151609) and imidazole (B134444) ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structural features, including the presence of both acidic and basic nitrogen atoms, a planar aromatic system, and the capacity for extensive functionalization, have rendered it a privileged scaffold in the design of a vast array of therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the fundamental chemistry of the benzimidazole ring, including its structure, physicochemical properties, synthesis, and reactivity, with a focus on providing actionable data and protocols for laboratory application.

Core Structure and Physicochemical Properties

The benzimidazole nucleus is a planar, 10π electron aromatic system.[5] The imidazole portion of the ring contains two distinct nitrogen atoms: N1, a pyrrole-type nitrogen that is less basic, and N3, a pyridine-like nitrogen that is more basic.[5] This difference in basicity is a key determinant of the molecule's chemical behavior and its ability to participate in hydrogen bonding and salt formation.[6]

Annular tautomerism is a characteristic feature of the benzimidazole ring, where the proton on the nitrogen can migrate between the N1 and N3 positions.[5] This equilibrium is influenced by the solvent and the nature of substituents on the ring.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for the parent benzimidazole molecule and select derivatives, providing a comparative basis for understanding structure-property relationships.

| Property | Benzimidazole | 2-Methylbenzimidazole | 5-Nitrobenzimidazole |

| Molecular Formula | C₇H₆N₂ | C₈H₈N₂ | C₇H₅N₃O₂ |

| Molar Mass ( g/mol ) | 118.14 | 132.16 | 163.12 |

| Melting Point (°C) | 170-172[6] | 176-178 | 209-211 |

| Boiling Point (°C) | >360[5] | - | - |

| pKa (conjugate acid) | 5.6[6] | ~6.2 | ~3.4 |

| pKa (N-H acidity) | 12.8[6] | ~13.2 | ~10.2 |

| Dipole Moment (D) | 3.93 (in dioxane)[5] | - | - |

Spectroscopic Data

The structural features of the benzimidazole ring give rise to characteristic spectroscopic signatures.

| Spectroscopy | Benzimidazole |

| ¹H NMR (DMSO-d₆, δ ppm) | C2-H: 8.24; C4/7-H: 7.61; C5/6-H: 7.21; N-H: 12.5[5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | C2: 141.9; C4/7: 115.3; C5/6: 121.7; C3a/7a: 138.1[5] |

| IR (KBr, cm⁻¹) | N-H stretch: ~3100; C=N stretch: ~1630; Aromatic C-H stretch: ~3050 |

| UV-Vis (Ethanol, λmax nm (log ε)) | 244 (3.74), 248 (3.73), 272 (3.71), 279 (3.73)[5] |

Structural Parameters

X-ray crystallography studies have provided precise measurements of the bond lengths and angles within the benzimidazole ring. These parameters can be influenced by substitution and crystal packing forces.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | ~1.32 | C7a-N1-C2 |

| C2-N3 | ~1.35 | N1-C2-N3 |

| N3-C3a | ~1.39 | C2-N3-C3a |

| C3a-C4 | ~1.39 | N3-C3a-C7a |

| C4-C5 | ~1.39 | C3a-C7a-N1 |

| C5-C6 | ~1.39 | Benzene Ring Angles |

| C6-C7 | ~1.39 | |

| C7-C7a | ~1.40 | |

| C7a-N1 | ~1.39 |

Note: These are approximate values and can vary between different benzimidazole derivatives and crystal structures.[7][8][9][10][11]

Synthesis of the Benzimidazole Ring

A variety of synthetic methods have been developed for the construction of the benzimidazole scaffold, ranging from classical condensation reactions to modern microwave-assisted protocols.

Phillips-Ladenburg Synthesis

This is a classical and widely used method that involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid in the presence of a strong acid, typically hydrochloric acid.[3][4][12][13]

-

Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (5.4 g, 0.05 mol) and glacial acetic acid (3.0 g, 0.05 mol).[3]

-

Acid Addition: Carefully add 5 mL of 4N hydrochloric acid to the mixture while stirring.[3][4]

-

Heating: Heat the reaction mixture in a water bath at 100°C for 2 hours.[14]

-

Work-up: After cooling to room temperature, slowly add 10% sodium hydroxide (B78521) solution with constant stirring until the mixture is alkaline to litmus (B1172312) paper.

-

Isolation: Collect the precipitated crude product by suction filtration and wash with cold water.[14]

-

Purification: Recrystallize the crude product from hot water to obtain pure 2-methylbenzimidazole.[14]

Weidenhagen Synthesis

The Weidenhagen synthesis provides an alternative route using aldehydes or ketones as the carbonyl source, typically in the presence of an oxidizing agent like copper(II) acetate.[12]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of benzimidazoles, often leading to higher yields and shorter reaction times.[15][16][17][18][19]

-

Reactant Mixture: In a microwave-safe vessel, mix o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of an acid catalyst (e.g., a few drops of HCl or a solid acid catalyst).[18] For a solvent-free approach, the reactants can be ground together.[17]

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 250-300 W) for a short duration (typically 2-15 minutes).[16][18] The temperature and time should be optimized for the specific substrates.

-

Work-up: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Reactivity of the Benzimidazole Ring

The benzimidazole ring undergoes a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

-

N-Alkylation and N-Acylation: The N-H proton is acidic and can be readily removed by a base, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride to yield N-substituted benzimidazoles.[6]

-

Electrophilic Aromatic Substitution: The benzene portion of the ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the electron-donating nature of the imidazole ring.

-

Reactions at C2: The C2 carbon is susceptible to attack by strong nucleophiles, particularly when the ring is quaternized. It can also be deprotonated with strong bases to form a nucleophilic carbene precursor.

Biological Significance and Signaling Pathways

Benzimidazole derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities, including anthelmintic, antiulcer, antihistaminic, and anticancer properties.[1][20]

Mechanism of Action of Benzimidazole Anthelmintics

A primary mechanism of action for many benzimidazole anthelmintics, such as albendazole, is the disruption of microtubule polymerization in parasitic helminths.[1][5][6][21] They achieve this by binding to the β-tubulin subunit, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and ultimately, parasite death.[21]

References

- 1. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. adichemistry.com [adichemistry.com]

- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. preprints.org [preprints.org]

- 16. arkat-usa.org [arkat-usa.org]

- 17. mdpi.com [mdpi.com]

- 18. asianpubs.org [asianpubs.org]

- 19. CN100383127C - Synthetic method of benzimidazole compound under microwave irradiation - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. What is the mechanism of Albendazole? [synapse.patsnap.com]

Synthesis of Novel Benzimidazolide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the synthesis of novel benzimidazolide derivatives, a cornerstone in modern medicinal chemistry. Benzimidazole (B57391) scaffolds are integral to a wide array of pharmaceuticals, demonstrating activities ranging from antimicrobial and antiviral to anticancer and antihypertensive.[1][2] This document provides detailed experimental protocols for key synthetic methodologies, presents quantitative data in a structured format for ease of comparison, and visualizes complex workflows and biological pathways to facilitate understanding.

Data Presentation

The following tables summarize quantitative data from various synthetic protocols for novel this compound derivatives, offering a comparative overview of their efficiencies and the biological activities of the synthesized compounds.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Substituted Benzimidazoles

| Catalyst | Aldehyde Reactant | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| p-Toluenesulfonic acid | Various aromatic aldehydes | Grinding, solvent-free | Short | High | [1] |

| Brønsted acidic ionic liquid [DodecIm][HSO₄] | Various aromatic aldehydes | Mild conditions | Not specified | High | [1] |

| Nano-Fe₂O₃ | Substituted aromatic aldehydes | Aqueous medium | Short | High | [1] |

| Nano-Ni(II)/Y zeolite | Aromatic aldehydes or orthoesters | Solvent-free | Not specified | Good to Excellent | [1] |

| Ammonium (B1175870) chloride (NH₄Cl) | Substituted aldehydes | 80-90°C, Ethanol (B145695) | 2-3 hours | High | [3] |

| Lanthanum chloride (LaCl₃) | Various aldehydes | Room temperature, Acetonitrile (B52724) | Not specified | High | [3] |

| Erbium triflate (Er(OTf)₃) | Various aldehydes | Solvent-free, Microwave | 5-10 minutes | High | [3] |

Table 2: Biological Activity of Selected this compound Derivatives

| Compound ID | Biological Activity | Target/Assay | IC₅₀ Value | Reference |

| 45 | Anticancer | MCF-7 cells | 25.72 ± 3.95 µM | [1] |

| 46 | Anticancer | HCT116 cell line | 0.00005 µM/mL | [1] |

| 47 | Anticancer | HCT116 cell line | 0.00012 µM/mL | [1] |

| 56 | Vasodilation | In vitro assay | 0.145 mM | [1] |

| 57 | Vasodilation | In vitro assay | 0.202 mM | [1] |

| 58 | Vasodilation | In vitro assay | 0.210 mM | [1] |

| 59 | Vasodilation | In vitro assay | 0.214 mM | [1] |

| BM1 | DNA Binding | Fish Sperm DNA | Kₑ = 1.9 x 10⁵ M⁻¹ | [4] |

| BM2 | DNA Binding | Fish Sperm DNA | Kₑ = 1.39 x 10⁵ M⁻¹ | [4] |

| BM3 | DNA Binding | Fish Sperm DNA | Kₑ = 1.8 x 10⁴ M⁻¹ | [4] |

| B2, B4, B7, B8 | Anti-inflammatory | Luminol-enhanced chemiluminescence | < Standard (Ibuprofen) | [5] |

Experimental Protocols

Detailed methodologies for key experiments in the synthesis of this compound derivatives are provided below. These protocols are based on established and efficient methods reported in the literature.

Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles[3]

This protocol outlines a cost-effective and environmentally friendly method for the synthesis of 2-substituted benzimidazoles.

Materials:

-

Substituted aldehyde

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Ice-cold water

Procedure:

-

To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).

-

Stir the resulting mixture at 80-90°C for the time specified for the particular aldehyde (typically 2-3 hours).

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (2:1, v/v) eluent system.

-

Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Filter the contents and wash the product with water twice.

-

Dry the product and purify by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.

Protocol 2: Lanthanum Chloride Catalyzed One-Pot Synthesis of 2-Substituted Benzimidazoles[3]

This method describes a mild and efficient one-pot synthesis of 2-substituted benzimidazoles at room temperature.

Materials:

-

o-phenylenediamine

-

Aldehyde

-

Lanthanum chloride (LaCl₃)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add the desired aldehyde (1.2 mmol).

-

Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[3]

This protocol details a rapid, solvent-free synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation.

Materials:

-

N-phenyl-o-phenylenediamine

-

Aldehyde

-

Erbium triflate (Er(OTf)₃)

-

Water

-

Ethyl acetate

Procedure:

-

In a microwave-transparent vessel, mix N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

-

Irradiate the solvent-free mixture in a microwave reactor for 5-10 minutes.

-

Monitor the reaction for completion.

-

After cooling, add water to the reaction mixture and extract the product with ethyl acetate.

-

Dry the organic layer and evaporate the solvent to yield the 1,2-disubstituted benzimidazole.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes in the synthesis and application of this compound derivatives.

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Biological Activity of New Benzimidazolides: A Technical Guide

Introduction

Benzimidazole (B57391) and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, recognized for their broad and potent pharmacological activities.[1][2] The fused benzene (B151609) and imidazole (B134444) ring system of the benzimidazole scaffold allows it to mimic natural purine (B94841) nucleosides, enabling interaction with a variety of biological targets.[3] This has led to the development of benzimidazole-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][4][5] Recent research has focused on synthesizing novel derivatives to enhance efficacy, selectivity, and pharmacokinetic profiles.[6] This guide provides an in-depth overview of the recent advancements in the biological evaluation of new benzimidazolides, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity of Benzimidazolides

Benzimidazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.[6][7] Their structural versatility allows for the design of targeted inhibitors for specific oncogenic pathways.

Mechanisms of Action:

-

Kinase Inhibition: Many benzimidazolides are designed as ATP-competitive inhibitors of protein kinases that are crucial for tumor growth and metastasis.[8][9] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and serine/threonine kinases like Akt (Protein Kinase B) and Cyclin-Dependent Kinase 2 (CDK2).[3][10][11][12] Inhibition of these pathways can halt cell proliferation, and angiogenesis, and induce apoptosis.[3][11]

-

Microtubule Disruption: Some benzimidazole derivatives, similar to well-known agents like nocodazole, can interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[6]

-

Topoisomerase Inhibition: Certain derivatives have been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair, thereby preventing cancer cell proliferation.[13]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of recently developed benzimidazole derivatives against various human cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition).

| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |

| Oxetanyl-substituted Benzimidazole (Cmpd 18) | Prostate, Lung, Ovarian Cancers | 0.9 - 3.8 | [14] |

| Benzimidazole-Oxadiazole (Cmpd 4r) | A549 (Lung), MCF-7 (Breast), PANC-1 (Pancreatic) | 0.3, 0.5, 5.5 | [12] |

| Benzimidazole-Chalcone (Cmpd 23a) | A549 (Lung), MCF-7 (Breast), HEP-G2 (Liver), OVCAR-3 (Ovarian) | 9.73, 8.91, 10.93, 10.76 | [15] |

| Benzimidazole Derivative 4 | MCF-7 (Breast) | 8.86 (µg/mL) | [16] |

| Benzimidazole Derivative 2 | HCT-116 (Colon) | 16.2 (µg/mL) | [16] |

| Benzimidazole-based Derivative (Cmpd 4e) | NCI-60 Cell Line Panel | GI50: 0.97 - 4.93 | [17] |

| Thiobezimidazole (Cmpd 3c & 3l) | HCT-116 (Colon), TK-10 (Renal) | Active (Specific values not detailed in abstract) | [10] |

| Pyrazoline-substituted Benzimidazole (Cmpd BZ1) | Fibrosarcoma, Lung Cancer | Highest activity in series | [4] |

Antimicrobial Activity of Benzimidazolides

Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[1][18][19] Their mechanism often involves the inhibition of essential cellular processes in microorganisms.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for novel benzimidazole derivatives.

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| 1-methyl-N-[(substituted)-1H-benzimidazol-2-amines | S. aureus, B. pumilus, E. coli, P. aeruginosa | 25 - 62.5 | [1] |

| Benzimidazole-hydrazone compounds | Candida species | Notable antifungal activity (Specific values not detailed in abstract) | [20] |

| Substituted Benzimidazole (Cmpd 3m, 3n, 3q, 3r) | S. pyrogenes | 21 - 27 | [21] |

| Substituted Benzimidazole (Cmpd 3h, 3r) | A. clavatus | 17 | [21] |

| Pyrazolyl–benzimidazole (Cmpd 28g) | E. coli, S. aureus | Good activity (Specific values not detailed) | [5] |

| Pyrazolyl–benzimidazole (Cmpd 28f, 28h) | C. albicans | 62.5 | [5] |

| 5-Nitro-2-Aryl Substituted-1H-Benzimidazole (Cmpd 1c) | Shigella dysentery | 25 | [22] |

Antiviral Activity of Benzimidazolides

The structural similarity of the benzimidazole core to purine nucleosides makes it an effective scaffold for developing antiviral agents that can interfere with viral replication.[23][24]

Quantitative Data: In Vitro Antiviral Activity

The antiviral efficacy is often measured by the half-maximal effective concentration (EC50).

| Compound/Derivative | Virus | EC50 | Reference |

| 2-Benzylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9 - 17 µM | [23] |

| 2-Benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | 5 - 15 µM | [23] |

| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | As low as 20 nM | [24] |

| Aminobenzimidazole (Cmpd 2519) | Influenza A/Puerto Rico/8/34 (H1N1) | Reduced animal mortality by 60% | [25] |

Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used in the evaluation of benzimidazolides and workflows to visualize these processes.

General Drug Discovery Workflow

The development of new benzimidazole-based therapeutic agents typically follows a structured pipeline from initial design to preclinical evaluation.

Caption: General workflow for benzimidazolide drug discovery.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is fundamental for determining the cytotoxic potential of anticancer compounds.[13][15][26]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13][26]

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[13][16]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[26]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13][26]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[13]

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][28]

-

Compound Preparation: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[22]

-

Inoculum Preparation: Culture the test microorganism overnight. Suspend colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final required concentration.[22]

-

Inoculation: Add the standardized microorganism inoculum to each well of the microtiter plate. Include a positive control (microorganism and broth, no compound) and a negative control (broth only).[22]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (visible growth) is observed.[27]

Protocol: Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[28][29]

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.[22]

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the benzimidazole compound. Aseptically place the disks onto the surface of the inoculated agar plate.[22]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacterial growth is inhibited). The size of the zone corresponds to the susceptibility of the microorganism to the compound.[27]

Signaling Pathway Visualizations

Understanding the mechanism of action of benzimidazolides often requires mapping their effects on cellular signaling pathways.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[11] Benzimidazole derivatives can be designed to inhibit key kinases in this pathway, such as Akt.

Caption: Inhibition of the PI3K/Akt pathway by benzimidazolides.

EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways leading to cell growth. Its inhibition is a key strategy in cancer therapy.[3]

Caption: Benzimidazolides as inhibitors of the EGFR signaling cascade.

VEGFR2 Signaling Pathway in Angiogenesis

VEGFR2 is the main mediator of the pro-angiogenic effects of VEGF. Inhibiting this receptor can starve tumors by preventing the formation of new blood vessels.[12]

Caption: Inhibition of VEGFR2-mediated angiogenesis by benzimidazolides.

The benzimidazole scaffold continues to be a highly productive framework for the discovery of new therapeutic agents. The diverse biological activities, ranging from anticancer to antimicrobial and antiviral effects, underscore its versatility.[1] The ongoing research highlighted in this guide demonstrates a clear trend towards designing multi-targeted agents and derivatives with improved pharmacological properties. Future efforts will likely focus on leveraging computational tools for more precise drug design, exploring novel biological targets, and advancing the most promising compounds through preclinical and clinical development. design, exploring novel biological targets, and advancing the most promising compounds through preclinical and clinical development.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journal.waocp.org [journal.waocp.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and antimicrobial activity of some newer benzimidazole derivatives [wisdomlib.org]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. benchchem.com [benchchem.com]

- 23. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. pdb.apec.org [pdb.apec.org]

- 28. integra-biosciences.com [integra-biosciences.com]

- 29. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Benzimidazole-Based Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole-based drugs are a class of heterocyclic aromatic organic compounds with a broad spectrum of therapeutic applications, most notably as anthelmintics, antifungals, and more recently, as potential anticancer agents. Their primary mechanism of action involves the disruption of microtubule polymerization by binding to the β-subunit of tubulin. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic effects of benzimidazole (B57391) derivatives. It includes a detailed examination of their interaction with tubulin, the resulting signaling pathways, mechanisms of resistance, and quantitative data on their efficacy. Furthermore, this document furnishes detailed protocols for key experimental assays used to elucidate these mechanisms and includes visual representations of critical pathways and workflows to facilitate a deeper understanding.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The principal mechanism by which benzimidazole-based drugs exert their therapeutic effects is through the inhibition of microtubule polymerization.[1] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell structure.

Benzimidazoles selectively bind to the β-subunit of tubulin, preventing its polymerization into microtubules.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4] The selective toxicity of benzimidazoles towards parasites and fungi is attributed to their significantly higher binding affinity for the tubulin of these organisms compared to mammalian tubulin.

While the precise binding site on β-tubulin is still a subject of investigation, studies suggest that it may overlap with the colchicine-binding site or represent a distinct, adjacent site.[5][6] Specific amino acid residues, such as phenylalanine at position 200, have been identified as critical for benzimidazole binding.[2]

Signaling Pathway of Benzimidazole-Induced Apoptosis

The inhibition of tubulin polymerization by benzimidazoles triggers a cascade of intracellular events culminating in apoptosis. The disruption of the mitotic spindle during cell division activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to resolve this arrest, it initiates the apoptotic pathway.

References

- 1. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

A comprehensive analysis of the structure-activity relationships of benzimidazole (B57391) analogs reveals key insights for the development of novel therapeutics across a spectrum of diseases, including cancer, microbial infections, and viral illnesses. This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of the critical structural modifications that govern the biological activity of this versatile heterocyclic scaffold.

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[1][2] Extensive research has demonstrated that strategic substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring can profoundly influence its pharmacological properties, leading to the development of potent and selective therapeutic agents.[3][4][5]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action that target key pathways in cancer progression.[6][7] These include the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, and modulation of epigenetic targets.[8][9]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of benzimidazole analogs is intricately linked to the nature and position of substituents on the core structure.

| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference Compound Example |

| C-2 | Phenyl group | Generally enhances activity. Substitution on the phenyl ring can further modulate potency. | 2-Phenylbenzimidazole |

| Pyrimidine hybrids | Potent anticancer activity, with IC50 values in the nanomolar range. | Abemaciclib (CDK4/6 inhibitor) | |

| N-1 | Benzyl (B1604629) group | Often leads to potent anticancer agents. | 1-Benzyl-1H-benzimidazole analogs |

| C-5/C-6 | Halogen (F, Cl, Br) | Increases lipophilicity and cell permeability, often enhancing cytotoxicity. | 5-Fluorobenzimidazole |

| Nitro (NO2) group | Can enhance activity, particularly against specific cancer cell lines. | 5-Nitrobenzimidazole derivatives |

Key SAR Insights for Anticancer Benzimidazoles:

-

2-Aryl Substitution: The presence of an aryl group, particularly a phenyl ring, at the C-2 position is a common feature of many anticancer benzimidazoles.[6]

-

N-1 Substitution: Alkylation or arylation at the N-1 position can significantly impact biological activity, with benzyl substitution being a notable example.[10]

-

Halogenation: The introduction of halogen atoms at the C-5 or C-6 positions is a well-established strategy to enhance anticancer efficacy.[8][11]

-

Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores, such as pyrimidine, has led to the development of highly potent hybrid anticancer agents.[10]

Signaling Pathways in Benzimidazole-Mediated Anticancer Activity

Several signaling pathways are modulated by anticancer benzimidazole derivatives. For instance, certain analogs can inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), leading to the downregulation of downstream pathways like PI3K/Akt and MEK/Erk.[9][12] This inhibition can promote apoptosis and arrest the cell cycle.

EGFR/HER2 and DR5 signaling pathways targeted by anticancer benzimidazoles.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The benzimidazole scaffold is a versatile platform for the development of agents against a wide range of pathogens, including bacteria, fungi, and viruses.[13][14] Their mechanism of action often involves interfering with essential microbial processes.[15]

Structure-Activity Relationship (SAR) for Antimicrobial and Antiviral Activity

Substitutions at various positions of the benzimidazole ring have been shown to be critical for potent antimicrobial and antiviral effects.

| Position of Substitution | Substituent Type | Effect on Antimicrobial/Antiviral Activity | Reference Compound Example |

| C-2 | Thioether or sulfone groups | Often enhances antibacterial activity. | 2-(Methylthio)benzimidazole |

| (Benzotriazol-1/2-yl)methyl | Can confer significant antiviral activity. | 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | |

| N-1 | Aliphatic chains | The length of the alkyl chain can influence antimicrobial potency. | 1-Propyl-2-substituted-benzimidazoles |

| C-5/C-6 | Halogen (F, Cl) or Nitro (NO2) group | Can significantly increase antimicrobial efficacy.[16] | 5-Chloro-2-substituted-benzimidazole |

Key SAR Insights for Antimicrobial and Antiviral Benzimidazoles:

-

C-2 Position: Functionalization at the C-2 position is a key strategy for modulating the antimicrobial spectrum and potency.[13]

-

C-5/C-6 Substitution: The introduction of electron-withdrawing groups like halogens or nitro groups at these positions often leads to enhanced antimicrobial activity.[16]

-

Hybrid Molecules: Conjugating benzimidazoles with other bioactive scaffolds, such as triazoles, has been shown to produce synergistic antimicrobial effects.[17]

Experimental Workflow for Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial efficacy of benzimidazole analogs is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anthelmintic Activity: A Longstanding Therapeutic Application

Benzimidazole carbamates, such as albendazole (B1665689) and mebendazole, are widely used as broad-spectrum anthelmintic drugs.[18] Their primary mechanism of action involves binding to the β-tubulin of parasitic worms, thereby inhibiting microtubule polymerization.[18]

Structure-Activity Relationship (SAR) for Anthelmintic Activity

The anthelmintic efficacy of benzimidazoles is highly dependent on their substitution pattern.

| Position of Substitution | Substituent Type | Effect on Anthelmintic Activity | Reference Compound Example |

| C-2 | Methylcarbamate | Essential for binding to parasitic β-tubulin. | Albendazole, Mebendazole |

| C-5 | Propylthio or Benzoyl group | Enhances the broad-spectrum anthelmintic activity. | Albendazole, Mebendazole |

Experimental Protocols

A crucial aspect of SAR studies is the reliability and reproducibility of the experimental data. Below are outlines of common protocols used in the evaluation of benzimidazole analogs.

Synthesis of 2-Substituted Benzimidazoles (Phillips Condensation)

A widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[19]

General Protocol:

-

An equimolar mixture of an o-phenylenediamine (B120857) and a carboxylic acid is prepared.

-

A condensing agent, such as 4N hydrochloric acid, is added to the mixture.

-

The reaction mixture is heated to facilitate condensation and cyclization.

-

Upon completion of the reaction, the mixture is cooled and neutralized to precipitate the 2-substituted benzimidazole product.

-

The product is then collected by filtration, washed, and purified, typically by recrystallization.

Microwave-assisted synthesis has also emerged as an efficient and environmentally friendly alternative to conventional heating.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

General Protocol:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the benzimidazole analog for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The extensive structure-activity relationship data accumulated over the years provides a robust framework for the rational design of novel and more effective therapeutic agents. By leveraging this knowledge and employing modern drug design strategies, the full potential of benzimidazole analogs in treating a wide range of human diseases can be realized. Future research will likely focus on the development of multi-target benzimidazole derivatives and the exploration of novel drug delivery systems to enhance their therapeutic efficacy and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biotech-asia.org [biotech-asia.org]

- 12. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. rroij.com [rroij.com]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. rjptonline.org [rjptonline.org]

- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Silico Screening of Benzimidazole Derivative Libraries

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational methodologies employed in the virtual screening of benzimidazole (B57391) derivative libraries. Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] In silico screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds by computationally predicting their interactions with biological targets.[1][4]

This document details the standard workflow, experimental protocols for key computational techniques, and methods for data analysis, providing a technical framework for researchers aiming to leverage these approaches.

The Core In Silico Screening Workflow

The virtual screening of a benzimidazole library follows a structured, multi-step process designed to filter a large collection of compounds down to a manageable number of high-potential candidates for experimental validation. This workflow integrates various computational techniques to assess the potential of each molecule to become an effective drug.

Key Experimental Protocols

Accurate and reproducible in silico results depend on well-defined methodologies. The following sections detail the typical protocols for the core components of the screening workflow.

Ligand Library Preparation

The initial step involves preparing the 3D structures of the benzimidazole derivatives for screening.

-

Structure Generation: Draw 2D structures of the benzimidazole derivatives using chemical drawing software (e.g., ChemDraw).

-

2D to 3D Conversion: Convert the 2D structures into 3D models using computational chemistry software (e.g., OpenBabel, Maestro).

-

Ionization and Tautomerization: Assign appropriate protonation states and consider relevant tautomers at a physiological pH (e.g., 7.4 ± 0.2), often using tools like LigPrep.[2]

-

Energy Minimization: Minimize the energy of each 3D structure to obtain a stable conformation. This is typically done using a force field such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field).

Target Protein Preparation

The biological target (e.g., an enzyme or receptor) must be prepared for docking simulations.

-

Structure Retrieval: Obtain the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (which can be used to define the binding site).

-

Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assigning Charges and Atom Types: Assign partial charges and atom types to all atoms in the protein according to a chosen force field.

-

Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during preparation.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein.[5]

-

Binding Site Definition: Define the active site of the protein. This is often done by creating a grid box centered on the position of a known co-crystallized ligand or by using site-finding algorithms.[6]

-

Docking Algorithm: Choose a docking program (e.g., AutoDock Vina, Glide, Hex) and an appropriate scoring function.[3][7] Docking can be rigid (both protein and ligand are fixed), or flexible (allowing for conformational changes).

-

Execution: Dock the prepared benzimidazole library into the defined binding site of the target protein. The program will generate multiple binding poses for each ligand.

-

Pose Analysis and Scoring: Analyze the resulting poses. The top-ranked poses are selected based on their docking scores, which estimate the binding free energy (e.g., in kcal/mol).[6] Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are examined to ensure the binding mode is chemically reasonable.[5]

ADMET Prediction

This step computationally estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the candidate compounds to assess their drug-likeness.[8]

-

Property Calculation: Use specialized software or web servers (e.g., SwissADME, admetSAR, QikProp) to calculate key physicochemical and pharmacokinetic properties.[3][9][10]

-

Lipinski's Rule of Five: Evaluate the compounds against Lipinski's Rule of Five, a set of guidelines to assess oral bioavailability.[11] The rules are:

-

Molecular weight < 500 Da

-

LogP (lipophilicity) < 5

-

Hydrogen bond donors < 5

-

Hydrogen bond acceptors < 10

-

-

Toxicity Prediction: Predict potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity.[11][12] Compounds with predicted toxic liabilities are often deprioritized.

Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view than static docking.[13]

-

System Setup: Place the best-docked protein-ligand complex into a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Equilibration: Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate the pressure to stabilize the system.

-

Production Run: Run the simulation for a set period (typically nanoseconds) to observe the dynamic behavior of the complex.[14][15]

-

Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.[16][17] A stable RMSD plot over time suggests a stable binding pose.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various in silico screening studies on benzimidazole derivatives, correlating computational predictions with experimental results.

Table 1: Comparison of In Silico Docking Scores and In Vitro Activity

| Compound ID/Series | Molecular Target (PDB ID) | Docking Score (kcal/mol) | Experimental Assay | Experimental Value | Reference |

| BI-02 | Beta-tubulin | -8.50 | - | pIC50: 583.62 nM | [16] |

| Albendazole (Standard) | Beta-tubulin | -7.0 | - | - | [16] |

| 2-Phenylbenzimidazole | Protein Kinase (2W96) | -8.2 | - | - | [18] |

| Compound 12 | CDK-8 (5FGK) | -8.907 | SRB Assay (HCT116) | - | [19] |

| Compound 16 | CDK-8 (5FGK) | -7.69 | SRB Assay (HCT116) | - | [6][19] |

| Compound W20 | CDK-8 (5FGK) | -9.686 | SRB Assay (HCT116) | - | [6] |

| Compound 1a | EGFR | -8.6 | - | - | [20] |

| Compound 1i | EGFR | -8.4 | - | - | [20] |

| Compound 5f | Candida 14-α demethylase | -10.928 | Antifungal Assay | - | [15] |

| Compound 11b | COX-2 | - | COX-2 Inhibition | IC50: 0.10 µM | [21] |

Note: Direct comparison of docking scores across different studies should be done with caution due to variations in software, scoring functions, and simulation parameters.[19]

Table 2: Predicted ADMET and Physicochemical Properties for Selected Benzimidazoles

| Property | Compound 11b | Compound 11k | Compound 12b | Compound 12d | Acceptable Range | Reference |

| Molecular Weight ( g/mol ) | 451.52 | 495.99 | 465.55 | 510.02 | < 500 | [21] |

| LogP | 3.24 | 4.14 | 3.51 | 4.41 | < 5 | [21] |

| H-Bond Donors | 1 | 1 | 1 | 1 | < 5 | [21] |

| H-Bond Acceptors | 5 | 5 | 6 | 6 | < 10 | [21] |

| TPSA (Ų) | 101.3 | 101.3 | 104.8 | 104.8 | < 140 | [21] |

| Oral Bioavailability | Good | Good | Good | Good | High | [21] |

Visualizations of Pathways and Relationships

Diagrams created using Graphviz help to visualize complex biological pathways and logical workflows involved in the screening process.

Signaling Pathway: Kinase Inhibition

Many benzimidazole derivatives function as kinase inhibitors, which are crucial in cancer therapy.[3][22] They typically act as ATP-competitive inhibitors, blocking the enzyme's active site and preventing the phosphorylation of downstream substrates.

Logical Relationship: Hierarchical Screening

A common strategy is to use less computationally expensive methods to filter the library before applying more rigorous, time-consuming techniques. This hierarchical approach maximizes efficiency.

Conclusion

The in silico screening of benzimidazole libraries is a powerful, multi-faceted approach that significantly accelerates the drug discovery pipeline.[1] By integrating techniques from library preparation and molecular docking to ADMET prediction and molecular dynamics, researchers can efficiently identify and prioritize novel derivatives with high therapeutic potential.[4] The validation of these computational models through strong correlation with experimental data is critical for success.[19] This guide provides a foundational framework for professionals to design and execute robust virtual screening campaigns, ultimately leading to the development of next-generation benzimidazole-based therapeutics.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review | Bentham Science [eurekaselect.com]

- 5. eprajournals.com [eprajournals.com]

- 6. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. plantarchives.org [plantarchives.org]

- 9. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Design, synthesis and ADMET prediction of bis-benzimidazole as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 21. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04756F [pubs.rsc.org]

- 22. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Novel Therapeutic Targets for Benzimidazolides: A Technical Guide for Drug Development Professionals

Abstract

The benzimidazole (B57391) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities.[1][2] While historically recognized for their anthelmintic and antimicrobial properties, recent research has unveiled the potential of benzimidazolide derivatives to modulate a variety of novel therapeutic targets, particularly in the realm of oncology and inflammatory diseases. This technical guide provides an in-depth overview of emerging targets for benzimidazolides, focusing on protein kinases and other key signaling molecules. It offers a compilation of quantitative data on the activity of various benzimidazole compounds, detailed experimental protocols for target identification and validation, and visualizations of key signaling pathways and experimental workflows to aid researchers in the discovery and development of next-generation this compound-based therapeutics.

Introduction: The Versatility of the Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene (B151609) and imidazole.[3] This unique structure provides a versatile scaffold for drug design, enabling interactions with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] The therapeutic landscape of benzimidazoles is continually expanding, with derivatives showing promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[4][5] This guide focuses on the identification of novel, druggable targets for this promising class of compounds.

Novel Therapeutic Targets for Benzimidazolides

Recent advances in high-throughput screening and proteomics have identified several novel therapeutic targets for benzimidazole derivatives, with a significant emphasis on protein kinases involved in cancer progression and angiogenesis.

Protein Kinase Inhibitors

The benzimidazole core is a common scaffold for kinase inhibitors, often acting as a hinge-binding motif in an ATP-competitive manner.[6][7] The development of multi-target kinase inhibitors is a promising strategy to overcome drug resistance.[6][7]

Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8][9] Several benzimidazole derivatives have been identified as potent inhibitors of both wild-type and mutant forms of FLT3.[6][8][9][10]

-

Signaling Pathway: Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/Akt and MAPK, which promote cell proliferation and survival. Benzimidazole inhibitors block this initial phosphorylation event.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][12] Benzimidazole-based compounds have demonstrated potent inhibitory activity against VEGFR-2.[11][12][13][14][15]

-